6-(2-Hydroxypropan-2-yl)picolinic acid
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Overview
Description
6-(2-Hydroxypropan-2-yl)picolinic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a picolinic acid backbone substituted with a hydroxypropan-2-yl group at the 6-position.
Mechanism of Action
Target of Action
The primary target of 6-(2-Hydroxypropan-2-yl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the auxin signaling pathway, which is essential for plant growth and development .
Mode of Action
This compound interacts with its target, AFB5, more intensively than picloram . This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . The interaction of the compound with AFB5 leads to changes in this pathway, affecting downstream effects such as plant growth and development .
Result of Action
The interaction of this compound with AFB5 leads to changes in the auxin signaling pathway, resulting in alterations in plant growth and development . For example, it has been shown to have potent herbicidal activity, inhibiting the growth of Arabidopsis thaliana roots .
Biochemical Analysis
Biochemical Properties
6-(2-Hydroxypropan-2-yl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It acts as an anti-infective and immunomodulator through its role in zinc transport . It was found that the novel 6-pyrazolyl-2-picolinic acids were auxinic compounds .
Cellular Effects
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that picolinic acid, a related compound, inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Metabolic Pathways
This compound is involved in the catabolism of the amino acid tryptophan through the kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxypropan-2-yl)picolinic acid typically involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a base such as magnesium chloride in tetrahydrofuran (THF) at low temperatures . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxypropan-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
6-(2-Hydroxypropan-2-yl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, which lacks the hydroxypropan-2-yl group.
6-Hydroxypicolinic Acid: Similar structure but without the hydroxypropan-2-yl substitution.
2-Picolinic Acid: Differently substituted picolinic acid with distinct chemical properties.
Uniqueness
6-(2-Hydroxypropan-2-yl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new herbicides and therapeutic agents.
Properties
IUPAC Name |
6-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)7-5-3-4-6(10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSAGXDMZTJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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